molecular formula C14H15NO B5797453 (2-methoxybenzyl)phenylamine

(2-methoxybenzyl)phenylamine

Cat. No. B5797453
M. Wt: 213.27 g/mol
InChI Key: OOANTTZQXLUEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methoxybenzyl)phenylamine, also known as o-methoxybenzylphenylamine or 2-MeO-BZP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It was first synthesized in the 1970s and has been used as a recreational drug due to its stimulant and euphoric effects. However, in recent years, it has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-MeO-BZP is not fully understood, but it is believed to act as a partial agonist of serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
2-MeO-BZP has been shown to increase the release of serotonin and dopamine in the brain, leading to its stimulant and euphoric effects. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating.

Advantages and Limitations for Lab Experiments

One advantage of using 2-MeO-BZP in lab experiments is its relatively low cost and availability. However, its recreational use and potential for abuse may limit its use in research settings.

Future Directions

There are several potential future directions for research on 2-MeO-BZP. One area of interest is its potential as a therapeutic agent for neurological and psychiatric disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, research could explore the development of safer and more effective analogs of 2-MeO-BZP for therapeutic use.

Synthesis Methods

The synthesis of 2-MeO-BZP involves the reaction of 2-methoxybenzyl chloride with phenylpiperazine in the presence of a base such as sodium hydroxide. The resulting product is 2-MeO-BZP, which can be purified using various methods such as recrystallization or column chromatography.

Scientific Research Applications

2-MeO-BZP has been studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. It has been shown to have an affinity for serotonin receptors, which are involved in mood regulation and other physiological processes.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-16-14-10-6-5-7-12(14)11-15-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOANTTZQXLUEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)aniline

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